N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide
Description
N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide is a complex organic compound that features a benzotriazole core linked to a chlorothiophene moiety via a propyl chain
Properties
IUPAC Name |
N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c15-13-6-4-10(21-13)2-1-7-16-14(20)9-3-5-11-12(8-9)18-19-17-11/h4,6,9H,1-3,5,7-8H2,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIYBNXNEXNNOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNN=C2CC1C(=O)NCCCC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzotriazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorothiophene moiety: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a chlorothiophene boronic acid derivative reacts with a halogenated benzotriazole intermediate in the presence of a palladium catalyst.
Linking the propyl chain: The propyl chain can be introduced through nucleophilic substitution reactions, where a propyl halide reacts with the benzotriazole core.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: It is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
N-[3-(5-chlorothiophen-2-yl)propyl]-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxamide can be compared with similar compounds such as:
- 2-(5-chlorothiophen-2-yl)-N-[3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]quinoline-4-carboxamide
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
